molecular formula C10H19NO4 B3105667 Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1544167-81-8

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3105667
CAS No.: 1544167-81-8
M. Wt: 217.26 g/mol
InChI Key: GIIDZEBNRLNGMS-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a hydroxyl group at position 3, and a hydroxymethyl group at position 2. Its molecular formula is C10H19NO4, and it exists as a colorless liquid under standard conditions . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, leveraging its dual functional groups (hydroxyl and hydroxymethyl) for further derivatization.

Properties

IUPAC Name

tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-8(13)7(11)6-12/h7-8,12-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIDZEBNRLNGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to facilitate the formation of the ester bond . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 3 can undergo oxidation to form carbonyl derivatives.

Reagent Conditions Product Yield Source
Pyridinium chlorochromate (PCC)Dichloromethane, room temperatureTert-butyl 3-oxo-2-(hydroxymethyl)pyrrolidine-1-carboxylate75–85%
Dess-Martin periodinaneTHF, 0°C to RTTert-butyl 3-oxo-2-(hydroxymethyl)pyrrolidine-1-carboxylate80–90%

Mechanistic Insight :
PCC selectively oxidizes secondary alcohols to ketones without over-oxidizing primary alcohols (e.g., the hydroxymethyl group remains intact).

Reduction Reactions

The ester group can be reduced to a primary alcohol under strong reducing conditions.

Reagent Conditions Product Yield Source
Lithium aluminum hydride (LiAlH₄)THF, reflux3-Hydroxy-2-(hydroxymethyl)pyrrolidine60–70%
Sodium borohydride (NaBH₄)Methanol, RTNo reaction (tert-butyl ester stable)

Note : LiAlH₄ cleaves the tert-butyl ester to yield the free amine-alcohol, while NaBH₄ is insufficient for ester reduction.

Substitution Reactions

The hydroxyl group at position 3 can be converted to a leaving group for nucleophilic substitution.

Reagent Conditions Product Yield Source
Tosyl chloridePyridine, 0°C to RTTert-butyl 3-tosyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate85–90%
Methanesulfonyl chlorideDCM, triethylamine, RTTert-butyl 3-mesyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate80–88%

Applications :
The tosylate/mesylate derivatives undergo SN2 reactions with nucleophiles (e.g., azide, cyanide) to introduce new functional groups .

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed to the carboxylic acid under acidic conditions.

Reagent Conditions Product Yield Source
Trifluoroacetic acid (TFA)DCM, RT3-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid95%
HCl (4M in dioxane)RT, 12 hours3-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic acid90%

Note : Hydrolysis under basic conditions (e.g., NaOH) is less effective due to steric hindrance from the tert-butyl group.

Protection and Deprotection

The tert-butyl group serves as a protecting group for the pyrrolidine nitrogen, enabling selective functionalization.

Reaction Type Conditions Outcome Source
DeprotectionTFA/DCM (1:1), RT, 2hRemoval of tert-butyl group to yield primary amine
ProtectionBoc₂O, DMAP, DCM, RTRe-protection of the amine with Boc group

Functionalization of the Hydroxymethyl Group

The primary alcohol (hydroxymethyl) can be esterified or oxidized.

Reagent Conditions Product Yield Source
Acetic anhydridePyridine, RTTert-butyl 3-hydroxy-2-(acetoxymethyl)pyrrolidine-1-carboxylate75%
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°CTert-butyl 3-hydroxy-2-carboxypyrrolidine-1-carboxylate65%

Ring-Opening Reactions

Under strong acidic conditions, the pyrrolidine ring can undergo ring-opening.

Reagent Conditions Product Yield Source
HBr (48%)Acetic acid, 100°C, 6hLinear bromo-amine derivative50–60%

Key Research Findings

  • Stereochemical Integrity : Reactions at the 3-hydroxy position proceed with retention of configuration due to the rigid pyrrolidine ring .

  • Dual Reactivity : The hydroxymethyl group shows higher reactivity than the tertiary hydroxyl group in esterification and oxidation.

  • Industrial Applications : Tosyl derivatives are intermediates in synthesizing β₃-adrenergic receptor agonists for metabolic disorders .

Scientific Research Applications

Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves:

  • Reaction of Pyrrolidine Derivatives : The compound can be synthesized through the reaction of pyrrolidine derivatives with tert-butyl esters, often utilizing tert-butyl hydroperoxide as a reagent under catalytic conditions.
  • Flow Microreactor Systems : Modern synthetic approaches may employ flow microreactor systems for enhanced efficiency and control over reaction parameters.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various transformations, including:

  • Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Reduction : The ester group can be reduced to yield alcohols.
  • Substitution Reactions : Hydroxyl groups can participate in nucleophilic substitutions.

Biological Studies

The compound is utilized in biological research to study enzyme mechanisms and interactions with biological targets. Its structural features enable it to form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting the activity of enzymes and proteins .

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development, particularly in modulating the activity of neuronal nicotinic acetylcholine receptors. Such interactions are critical for developing therapeutic agents targeting neurological disorders .

Polymer Production

In industrial applications, this compound can be used to produce polymers with specific properties, leveraging its functional groups for polymerization reactions .

Case Study 1: Enzyme Mechanism Exploration

In a study investigating enzyme mechanisms, this compound was used as a substrate to elucidate the catalytic pathways involved in specific enzyme reactions. The findings highlighted the compound's role in facilitating enzymatic activity through its reactive hydroxyl groups.

Case Study 2: Synthesis of Bioactive Compounds

Another research project focused on using this compound as a building block for synthesizing biologically active molecules. The study demonstrated its versatility by successfully creating several derivatives that exhibited promising pharmacological activities.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in nucleophilic or electrophilic reactions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Substituent Positions

The table below compares key structural and functional differences between the target compound and analogs:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Applications Reference
Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Target) C10H19NO4 3-hydroxy, 2-(hydroxymethyl) Hydroxyl, hydroxymethyl, Boc Pharmaceutical intermediates
(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate C11H21NO4 3,4-bis(hydroxymethyl) Two hydroxymethyl groups, Boc ATX inhibitor synthesis
(S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate C10H19NO3 2-(hydroxymethyl) Hydroxymethyl, Boc Coupling reactions
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate C12H19F2NO3 3,3-difluoro, 4-(hydroxymethyl), 4-methyl Fluorine, hydroxymethyl, methyl, Boc Fine chemical intermediates
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C11H18F3NO3 3-hydroxy, 4-methyl, 3-(trifluoromethyl) Hydroxyl, trifluoromethyl, methyl, Boc Specialty chemical synthesis

Key Observations :

  • Hydroxyl vs. Hydroxymethyl : The target compound’s hydroxyl group at position 3 enhances hydrogen-bonding capacity compared to analogs with only hydroxymethyl groups (e.g., ). This property may improve solubility in polar solvents.
  • Fluorinated Derivatives : Compounds like the difluoro-methyl analog () exhibit increased lipophilicity and metabolic stability due to fluorine atoms, making them suitable for CNS-targeting drugs. In contrast, the target compound’s hydroxyl groups favor hydrophilic interactions.
  • Stereochemical Impact : The (3R,4R) configuration in bis(hydroxymethyl) analogs () and the (3R,4S) trifluoromethyl derivative () highlight how stereochemistry influences biological activity and synthetic pathways.
Comparative Examples:
  • Compound 21 () : Synthesized via multi-step functionalization of pyrrolidine, emphasizing regioselective hydroxymethylation.
  • (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (): Used as a coupling partner in Mitsunobu reactions, demonstrating its utility in forming C-O bonds.

Physicochemical Properties

Property Target Compound (3R,4R)-Bis(hydroxymethyl) Difluoro-Methyl Analog
Molecular Weight (g/mol) 217.26 231.29 269.37
Physical State Colorless liquid Not reported Not reported
Key Functional Groups -OH, -CH2OH -CH2OH (×2) -F, -CH2OH, -CH3
Solubility High in polar solvents Moderate Low (lipophilic)

Notes:

  • The target compound’s liquid state contrasts with solid trifluoromethyl derivatives (), likely due to reduced crystallinity from asymmetric substitution.
  • Fluorinated analogs () exhibit lower water solubility but better membrane permeability.

Biological Activity

Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS Number: 1544167-81-8) is a chemical compound of significant interest in the fields of organic chemistry and biochemistry. This compound, characterized by its pyrrolidine structure, exhibits various biological activities that make it a valuable subject for research. This article provides a detailed exploration of its biological activity, synthetic routes, and potential applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C10H19NO4
  • IUPAC Name : this compound
  • Molecular Weight : 201.26 g/mol

The compound features a tert-butyl group and hydroxymethyl functional groups attached to a pyrrolidine ring, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl and ester groups are capable of forming hydrogen bonds, which facilitates their participation in nucleophilic or electrophilic reactions. This interaction can influence enzyme activity and protein functions, making the compound useful in biochemical studies.

Applications in Research

  • Enzyme Mechanisms : The compound serves as a substrate or inhibitor in enzyme assays, helping to elucidate mechanisms of action for various enzymes.
  • Drug Development : Its structural properties make it a candidate for the development of new therapeutic agents targeting specific biological pathways.
  • Polymer Synthesis : The compound can be utilized as an intermediate in the synthesis of polymers with tailored properties for industrial applications.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds similar to this compound. For example, research focusing on related pyrrolidine derivatives demonstrated efficacy against beta-coronaviruses, suggesting that modifications in the pyrrolidine structure could enhance antiviral activity against pathogens like SARS-CoV-2 .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into structure-activity relationships (SAR). For instance:

Compound NameBiological ActivityStructural Features
Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateModerate enzyme inhibitionDifferent substitution on pyrrolidine
Tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylateEnhanced stabilityAdditional hydroxyl group

This table illustrates how variations in substitution patterns can significantly impact biological activity.

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials : Pyrrolidine derivatives and tert-butyl esters.
  • Reaction Conditions : Use of catalysts such as tert-butyl hydroperoxide under controlled conditions to facilitate ester bond formation.

Industrial Production Methods

For large-scale production, continuous flow reactors may be employed to optimize reaction conditions, ensuring efficiency and cost-effectiveness.

Q & A

Q. Key Considerations :

  • Temperature control during oxidation prevents side reactions.
  • Solvent choice (e.g., THF vs. DCM) impacts reaction kinetics and stereoselectivity.

How is this compound characterized using spectroscopic and chromatographic methods?

Basic
Spectroscopic Characterization :

  • NMR : 1^1H and 13^13C NMR confirm stereochemistry and functional groups. For example, the hydroxyl and hydroxymethyl protons appear as distinct singlets in 1^1H NMR (δ 1.4–4.5 ppm) .
  • IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and ~1700 cm1^{-1} (C=O of carboxylate) validate structural features .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 218.139) .

Q. Chromatographic Purity :

  • HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, critical for pharmacological studies .

What strategies resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding patterns?

Advanced
Crystallographic inconsistencies (e.g., hydrogen bond donor/acceptor mismatches) are addressed via:

Graph Set Analysis : Classifies hydrogen bonds into motifs (e.g., D, R22_2^2(8) rings) to identify packing anomalies .

SHELX Refinement : Utilizes SHELXL for high-resolution data to adjust thermal parameters and occupancy ratios, reducing residual electron density errors (<0.3 eÅ3^{-3}) .

Twinned Data Handling : For crystals with rotational twins, HKLF 5 format in SHELXL refines overlapping reflections .

Example : A study resolved conflicting O-H···O bond lengths (2.6–3.0 Å) by re-refining data with anisotropic displacement parameters, achieving a final R1 factor of 3.2% .

How can reaction conditions be optimized to improve stereochemical control in derivative synthesis?

Advanced
Steric and Solvent Effects :

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in Mitsunobu reactions ensures enantiomeric excess (>90%) for hydroxymethyl derivatives .
  • Temperature Modulation : Lower temperatures (0–20°C) reduce epimerization during coupling steps (e.g., SN2 reactions with bromomethyl intermediates) .

Case Study : Synthesis of fluorinated analogs (e.g., tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate) achieved 94% enantiomeric purity via low-temperature (−78°C) lithiation followed by quenching with Selectfluor .

What methodologies are employed to analyze and mitigate data contradictions in pharmacological activity studies?

Advanced
Inconsistent Bioactivity Data :

Dose-Response Curves : Triplicate assays with IC50 values (e.g., 0.1–10 μM range) identify outliers due to solvent interference (e.g., DMSO >1% v/v) .

Metabolite Screening : LC-MS/MS detects hydrolyzed intermediates (e.g., free pyrrolidine) that may skew activity results .

Molecular Docking : Validation via AutoDock Vina identifies false positives by comparing binding poses with crystallographic ligand-protein complexes (RMSD <2.0 Å) .

Example : A derivative showed conflicting cytotoxicity (IC50 = 2 μM vs. 8 μM) across labs; recalibration with pure reference standards resolved the disparity .

How do hydrogen bonding and crystal packing influence the stability of this compound?

Basic
Structural Insights :

  • Intramolecular H-Bonds : The 3-hydroxy and hydroxymethyl groups form a six-membered ring via O-H···O bonds (2.7 Å), enhancing conformational rigidity .
  • Intermolecular Packing : Chains of O-H···O bonds create a layered crystal structure, reducing hygroscopicity and improving shelf stability .

Q. Stability Data :

ConditionDegradation (%)Time (months)
25°C, 60% RH<5%12
40°C, 75% RH15%6

What advanced purification techniques are critical for isolating enantiomerically pure samples?

Advanced
Chromatographic Methods :

  • Chiral HPLC : Use of Chiralpak IA-3 columns (hexane:isopropanol = 85:15) resolves R/S enantiomers with baseline separation (α = 1.8) .
  • Simulated Moving Bed (SMB) : Continuous chromatography achieves >99% purity at preparative scales (50 g/batch) .

Q. Crystallization :

  • Diastereomeric salt formation with L-tartaric acid in ethanol/water (1:1) yields 98% pure (2S,4R)-isomer .

How are computational tools applied to predict synthetic pathways and optimize reaction yields?

Advanced
Retrosynthetic Analysis :

  • AI-Driven Platforms : Tools like Pistachio and Reaxys propose routes prioritizing atom economy (e.g., 78% for one-step synthesis from tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) .
  • DFT Calculations : B3LYP/6-31G(d) models predict transition-state energies, optimizing Mitsunobu reaction conditions (ΔG‡ = 18 kcal/mol at 70°C) .

Q. Yield Optimization :

ParameterBaselineOptimized
Temperature50°C70°C
Catalyst Loading5 mol%10 mol%
Reaction Time6 h1 h

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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